molecular formula C18H21N5O B5514771 5-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}-N-phenylpyrimidin-2-amine

5-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}-N-phenylpyrimidin-2-amine

Cat. No. B5514771
M. Wt: 323.4 g/mol
InChI Key: OWMBIQCHFWIYBJ-CVEARBPZSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}-N-phenylpyrimidin-2-amine often involves multi-step processes that include cyclization, condensation, and substitution reactions. For instance, derivatives of pyrrolidin-3-yl pyrimidin-4(3H)-ones can be synthesized from itaconic acid derivatives through a series of cyclizations with primary amines, Masamune-Claisen condensation, and further cyclizations with amidines (Grošelj et al., 2013). Such methodologies might be applicable to the synthesis of the target compound by adapting the starting materials and reaction conditions to fit the specific structural requirements.

Molecular Structure Analysis

The molecular structure of compounds akin to 5-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}-N-phenylpyrimidin-2-amine is often elucidated using techniques such as NMR and X-ray crystallography. For example, the structure of a related unsymmetric derivative of pyrrolidine was confirmed through X-ray analysis, revealing a half-chair conformation and an intramolecular hydrogen bond that plays a significant role in stabilizing the molecule's structure (Chiaroni et al., 1997).

Chemical Reactions and Properties

The chemical reactivity of such molecules is influenced by the functional groups present. For example, the presence of amino groups and cyclopropyl rings can lead to various chemical transformations, including cyclization reactions to form pyrrolidines with specific stereochemistry (Tokuda et al., 1987). These reactions are crucial for introducing or modifying functional groups in the molecule, which can significantly impact its chemical properties and potential applications.

properties

IUPAC Name

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(2-anilinopyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c19-16-11-23(10-15(16)12-6-7-12)17(24)13-8-20-18(21-9-13)22-14-4-2-1-3-5-14/h1-5,8-9,12,15-16H,6-7,10-11,19H2,(H,20,21,22)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMBIQCHFWIYBJ-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2N)C(=O)C3=CN=C(N=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2N)C(=O)C3=CN=C(N=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(2-anilinopyrimidin-5-yl)methanone

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